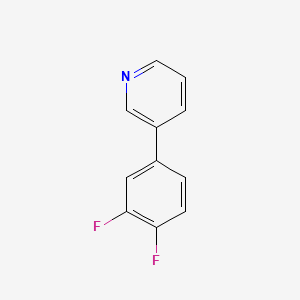

3-(3,4-Difluorophenyl)pyridine

Descripción general

Descripción

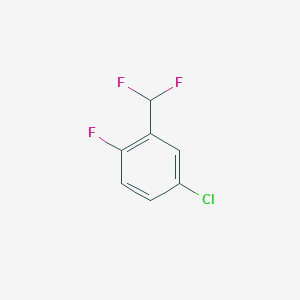

3-(3,4-Difluorophenyl)pyridine is a chemical compound with the molecular formula C11H7F2N . It has an average mass of 191.177 Da and a monoisotopic mass of 191.054657 Da .

Synthesis Analysis

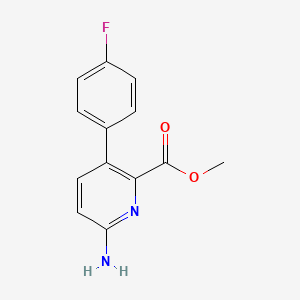

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of 3-(3,4-Difluorophenyl)pyridine can be analyzed using its InChI code and Canonical SMILES . The InChI code is1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H and the Canonical SMILES is C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,4-Difluorophenyl)pyridine include a molecular weight of 191.18 g/mol . It has an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass is 191.05465555 g/mol and its monoisotopic mass is 191.05465555 g/mol . The topological polar surface area is 12.9 Ų .Aplicaciones Científicas De Investigación

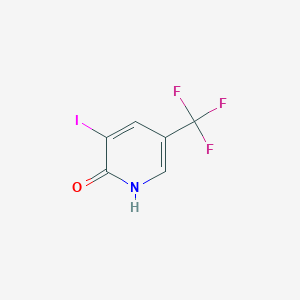

Synthetic Building Blocks for Medicinally Privileged Pyridine Heterocycle The development of methods to access di- and tri-substituted pyridines efficiently is significant due to the role of the pyridine heterocycle in medicinal chemistry. The use of 3,4-pyridynes, closely related to 3-(3,4-Difluorophenyl)pyridine, allows for the controlled construction of substituted pyridines, which are crucial in many marketed drugs (Goetz & Garg, 2012).

Photoluminescent and Magnetic Properties in Radical Cation Salts Compounds like 3-(3,4-Difluorophenyl)pyridine, when used in reactions with certain rare earth complexes, can lead to the formation of materials with intriguing photoluminescent and magnetic properties. This is exemplified by the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes, highlighting the potential of such compounds in material science applications (Pointillart et al., 2009).

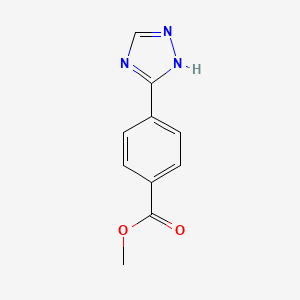

Luminescent pH Sensors The development of luminescent pH sensors utilizing complexes with pyridine moieties demonstrates the application of 3-(3,4-Difluorophenyl)pyridine-related compounds in sensor technology. The ligands' sensitivity to protonation and deprotonation status opens avenues in chemical sensing, as shown by sol-gel-based luminescent pH sensors (Lam et al., 2000).

Synthesis Methods and Catalysis The synthesis of 2-(2,4-Difluorophenyl)pyridine, a compound closely related to 3-(3,4-Difluorophenyl)pyridine, showcases the importance of such compounds in synthetic chemistry. This synthesis via palladium-catalyzed Suzuki cross-coupling reactions exemplifies the utility in creating complex organic structures (Yuqiang, 2011).

Fluorescent pH and Chemosensors Compounds related to 3-(3,4-Difluorophenyl)pyridine have been utilized in creating fluorescent pH sensors with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This highlights their potential in developing novel sensors for detecting environmental changes (Yang et al., 2013).

Organometallic Complexes and Photophysical Properties The study of organometallic complexes containing pyridine ligands, like those related to 3-(3,4-Difluorophenyl)pyridine, contributes significantly to understanding photophysical properties. These studies aid in developing materials with unique luminescent and structural features, which can be applied in various fields including material science and catalysis (Doshi et al., 2012).

Propiedades

IUPAC Name |

3-(3,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSSLLWBMYKGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

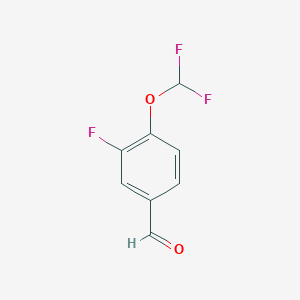

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)